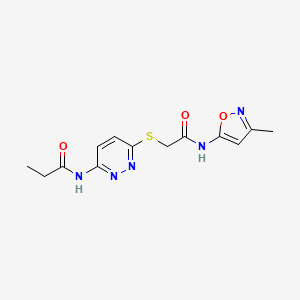
N-(6-((2-((3-メチルイソキサゾール-5-イル)アミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)プロピオンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗線維化活性
本化合物の構造類似体であるピリミジン部位を持つ化合物は、有意な抗線維化活性を示すことが報告されています 。これらの化合物は、細胞培養培地中のコラーゲンの発現とヒドロキシプロリンの量を阻害することができ、新規抗線維化薬としての可能性を示しています。
抗菌作用
本化合物と共通の核構造を持つピリミジン誘導体は、抗菌作用を持つことが知られています 。これは、本化合物が様々な微生物感染症に対する有効性を検討できることを示唆しています。
抗ウイルス用途
関連するピリミジン構造は、抗ウイルス薬の設計に使用されてきました 。これは、本化合物がウイルス感染症の治療における潜在的な用途について研究できることを示唆しています。
抗腫瘍の可能性
ピリミジン核を持つ化合物は、抗腫瘍性を有することが報告されています 。これは、本化合物を潜在的な化学療法薬として研究するための道を切り開きます。
抗炎症用途
ピリミジン誘導体の抗炎症作用は、本化合物が炎症性疾患の治療に役立つ可能性を示唆しています .
抗糖尿病活性
ピリミジン誘導体の幅広い薬理作用を考えると、本化合物は抗糖尿病効果を示す可能性があります .
抗アレルギー効果
他のピリミジン系構造体がそのような活性を示していることから、本化合物は潜在的な抗アレルギー効果について研究される可能性もあります .
解熱作用
最後に、本化合物は解熱作用を持つピリミジン誘導体との構造的な関係から、発熱抑制に使用するために開発できることを示唆しています .
生物活性
N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyridazine ring, a propionamide moiety, and a thioether linkage, suggest significant biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C13H15N5O3S
- Molecular Weight : 321.36 g/mol
- Structural Features : The compound contains functional groups that may interact with various biological targets, enhancing its potential as a drug candidate.
The biological activity of N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors. The presence of the pyridazine and isoxazole rings suggests that this compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound could act as a modulator of various receptors, potentially influencing cellular signaling pathways related to cancer and infectious diseases.
- Hydrogen Bonding and π-Staking : The structural characteristics allow for hydrogen bonding and π-stacking interactions with biological macromolecules, which are crucial for binding efficacy.
In Vitro Studies
Research indicates that compounds similar to N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exhibit significant biological activities:
Case Studies
- Cancer Research : A study focused on the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway found that similar compounds can suppress tumor growth in xenograft models . This suggests that N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide may also exhibit antitumor properties.
- Infectious Disease : Another investigation into compounds targeting bacterial virulence factors revealed that structural analogs could inhibit type III secretion systems (T3SS), which are critical for pathogen virulence . This highlights the potential for N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide to be developed as an antimicrobial agent.
特性
IUPAC Name |
N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-3-10(19)14-9-4-5-13(17-16-9)22-7-11(20)15-12-6-8(2)18-21-12/h4-6H,3,7H2,1-2H3,(H,15,20)(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFGKZZHMCVJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














